Kilogram-Scale cGMP Utility: Validated Enantioselective Intermediate for (R)-tert-Bu₄-DOTAGA
In a direct, nine-step asymmetric synthesis of the MRI candidate precursor (R)-tert-Bu₄-DOTAGA, (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate served as a critical, stereodefined intermediate. The (S)-enantiomer was essential for introducing an orthogonally protected chiral glutarate arm onto the cyclen nucleus with high optical purity. The alternative (R)-enantiomer would yield the incorrect (S)-tert-Bu₄-DOTAGA diastereomer. [1]
| Evidence Dimension | Enantiomeric excess of final target (R)-tert-Bu₄-DOTAGA |
|---|---|
| Target Compound Data | ≥ 97% ee |
| Comparator Or Baseline | (R)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate (would produce (S)-tert-Bu₄-DOTAGA with inverted stereochemistry) |
| Quantified Difference | Inversion of absolute configuration; ee remains high but yields opposite enantiomer |
| Conditions | Nine-step cGMP synthesis, kilogram-scale production |
Why This Matters
This validates the compound's process robustness and stereochemical fidelity at manufacturing scale, a key procurement criterion for pharmaceutical development.
- [1] Levy, S. G., et al. (2009). Development of a Multigram Asymmetric Synthesis of 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic Acid, 1-tert-Butyl Ester, (R)-tert-Bu4-DOTAGA. Organic Process Research & Development, 13(3), 535–542. View Source
